trans 4-Hydroxycyclohexanecarboxylic acid dimethylamide
Overview
Description
Trans 4-Hydroxycyclohexanecarboxylic acid dimethylamide is a chemical compound that belongs to the class of hydroxy acids It is characterized by the presence of a hydroxyl group (-OH) and a carboxylic acid group (-COOH) on a cyclohexane ring, with the hydroxyl group in the trans configuration relative to the carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans 4-Hydroxycyclohexanecarboxylic acid dimethylamide typically involves the reduction of 4-oxocyclohexanecarboxylic acid followed by amide formation. One common method includes the following steps:
Reduction: 4-Oxocyclohexanecarboxylic acid is reduced to trans 4-Hydroxycyclohexanecarboxylic acid using a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol.
Amide Formation: The resulting trans 4-Hydroxycyclohexanecarboxylic acid is then reacted with dimethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Trans 4-Hydroxycyclohexanecarboxylic acid dimethylamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of 4-oxocyclohexanecarboxylic acid or 4-hydroxycyclohexanone.
Reduction: Formation of 4-hydroxycyclohexanemethanol.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Trans 4-Hydroxycyclohexanecarboxylic acid dimethylamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of trans 4-Hydroxycyclohexanecarboxylic acid dimethylamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Trans 4-Hydroxycyclohexanecarboxylic acid dimethylamide can be compared with other similar compounds such as:
Cis 4-Hydroxycyclohexanecarboxylic acid dimethylamide: Differing in the configuration of the hydroxyl group, which can affect its chemical reactivity and biological activity.
4-Hydroxycyclohexanecarboxylic acid: Lacking the dimethylamide group, which can influence its solubility and interaction with biological targets.
4-Oxocyclohexanecarboxylic acid: An oxidized form that can serve as a precursor in the synthesis of this compound.
These comparisons highlight the unique structural features and properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-hydroxy-N,N-dimethylcyclohexane-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-10(2)9(12)7-3-5-8(11)6-4-7/h7-8,11H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKGSHRFTFVNRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCC(CC1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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